![molecular formula C12H12O2 B072823 6,7,8,9-Tetrahydro-dibenzofuran-2-ol CAS No. 1133-79-5](/img/structure/B72823.png)
6,7,8,9-Tetrahydro-dibenzofuran-2-ol
Overview
Description
6,7,8,9-Tetrahydro-dibenzofuran-2-ol is a chemical compound with the CAS Number: 1133-79-5 . It has a molecular weight of 188.23 . The IUPAC name for this compound is 6,7,8,9-tetrahydrodibenzo [b,d]furan-2-ol .
Molecular Structure Analysis
The InChI code for 6,7,8,9-Tetrahydro-dibenzofuran-2-ol is 1S/C12H12O2/c13-8-5-6-12-10 (7-8)9-3-1-2-4-11 (9)14-12/h5-7,13H,1-4H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound 6,7,8,9-Tetrahydro-dibenzofuran-2-ol has a molecular weight of 188.23 . It should be stored at a temperature between 28 C .Scientific Research Applications
Chemical Properties
“6,7,8,9-Tetrahydro-dibenzofuran-2-ol” has a CAS Number of 1133-79-5 and a molecular weight of 188.23 .
Synthesis
The synthesis of “6,7,8,9-Tetrahydro-dibenzofuran-2-ol” involves complex chemical reactions . The exact methods and yields are often proprietary and can vary based on the desired end product .
Biological Evaluation
“6,7,8,9-Tetrahydro-dibenzofuran-2-ol” has been evaluated for its potential as a Phosphodiesterase II inhibitor . In particular, the alkoxylated 6 H -benzo [ c ]chromen-6-one derivative 1f was found to have optimal inhibitory potential .
Neurodegenerative Diseases
Research has shown that “6,7,8,9-Tetrahydro-dibenzofuran-2-ol” has potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease (AD) and Parkinson’s disease (PD) . It has been found to have neuroprotective effects and the ability to delay neurodegeneration .
Antioxidant Properties
“6,7,8,9-Tetrahydro-dibenzofuran-2-ol” has been found to have antioxidant properties . This makes it potentially useful in a variety of applications where oxidative stress is a concern .
Antitumor Activity
Research has suggested that “6,7,8,9-Tetrahydro-dibenzofuran-2-ol” may have antitumor properties . This could make it a potential candidate for further research in cancer treatment .
Safety and Hazards
properties
IUPAC Name |
6,7,8,9-tetrahydrodibenzofuran-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,13H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFLWVYSSLYVBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150356 | |
Record name | 2-Dibenzofuranol, 6,7,8,9-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-Tetrahydro-dibenzofuran-2-ol | |
CAS RN |
1133-79-5 | |
Record name | 6,7,8,9-Tetrahydro-2-dibenzofuranol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Dibenzofuranol, 6,7,8,9-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Dibenzofuranol, 6,7,8,9-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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